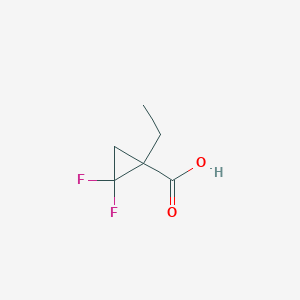

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid is a type of carboxylic acid derivative . Carboxylic acids are characterized by the presence of a carboxyl group, which consists of a carbonyl group attached to an OH . This OH is responsible for the acidity of these compounds . In the case of this compound, the hydrogen in the -COOH group of a carboxylic acid is replaced by an ethyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropane ring, two fluorine atoms, and a carboxylic acid group . The InChI code for this compound is1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.12 and 122.07 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Role as an Ethylene-Independent Growth Regulator

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid is closely related to 1-Aminocyclopropane 1-Carboxylic Acid (ACC), a compound which plays a significant role as an ethylene precursor in plants. ACC is synthesized from S-adenosyl-L-methionine by ACC synthases and is crucial in plant development and pathogen virulence. Recent studies suggest ACC has signaling roles beyond ethylene biosynthesis, influencing plant development and cell wall signaling (Polko & Kieber, 2019).

Impact on Ethylene Synthesis and Plant Development

ACC's role in ethylene synthesis is central, with its formation varying in response to developmental, hormonal, and environmental cues. This process is integral to plant responses, and the regulation of ACC synthesis and transport affects a wide range of vegetative and developmental processes (Vanderstraeten & Van Der Straeten, 2017).

Enzymatic Analysis and Biosynthesis Protocols

Developments in the analysis of ethylene biosynthesis, including the measurement of ACC, have led to more efficient methodologies. This includes optimized protocols for the analysis of key enzymes involved in the ethylene biosynthesis pathway, offering insights into the enzymatic formation and the overall process (Bulens et al., 2011).

Decomposition and Enzyme Inhibition Properties

This compound is studied for its increased reactivity in the cyclopropyl functionality. It decomposes under physiological conditions and is a slow-dissociating inhibitor of ACC deaminase, displaying submicromolar affinity, which is significant in understanding the enzyme's mechanism and inhibition (Liu et al., 2015).

ACC Transport and Ethylene Responses

The transport of ACC in plants, including Arabidopsis thaliana, has been a focus of recent research. Identifying transporters like LYSINE HISTIDINE TRANSPORTER1 (LHT1) has shed light on how ACC is moved within plant systems, influencing ethylene responses and overall plant physiology (Shin et al., 2015).

properties

IUPAC Name |

1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-2-5(4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIVOOUQPSYSRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1859140-36-5 |

Source

|

| Record name | 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2411671.png)